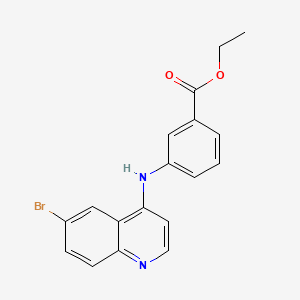

Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate

CAS No.:

Cat. No.: VC16265823

Molecular Formula: C18H15BrN2O2

Molecular Weight: 371.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15BrN2O2 |

|---|---|

| Molecular Weight | 371.2 g/mol |

| IUPAC Name | ethyl 3-[(6-bromoquinolin-4-yl)amino]benzoate |

| Standard InChI | InChI=1S/C18H15BrN2O2/c1-2-23-18(22)12-4-3-5-14(10-12)21-17-8-9-20-16-7-6-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21) |

| Standard InChI Key | KGSRGBKSNVWDAD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 6-bromoquinoline moiety connected to a meta-substituted ethyl benzoate through an amino linker. The quinoline ring system consists of a fused benzene and pyridine ring, with a bromine atom at the 6-position enhancing electronic stability and potential halogen bonding interactions. The ethyl benzoate group introduces steric bulk and lipophilicity, which may influence bioavailability and target binding.

Key structural identifiers include:

-

IUPAC Name: Ethyl 3-[(6-bromoquinolin-4-yl)amino]benzoate

-

Canonical SMILES: CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)Br

-

InChIKey: KGSRGBKSNVWDAD-UHFFFAOYSA-N

Physicochemical Characterization

The compound’s molecular weight (371.2 g/mol) and bromine content (21.55% by mass) contribute to its high density and polarizability. Calculated logP values (using tools like XLogP3) suggest moderate lipophilicity, aligning with its potential for crossing biological membranes. Solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol is expected due to the ester and aromatic groups, while aqueous solubility is likely limited .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate can be inferred from analogous quinoline derivatives. A common approach involves:

-

Bromination of Quinoline: Introducing bromine at the 6-position of 4-aminoquinoline using brominating agents like N-bromosuccinimide (NBS) under radical conditions.

-

Buchwald-Hartwig Amination: Coupling the brominated quinoline with ethyl 3-aminobenzoate using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in a solvent like toluene or dioxane .

A representative reaction scheme is:

Analytical Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45–8.51 (m, 4H, quinoline-H), 7.92–7.94 (d, J = 8.0 Hz, 2H, benzoate-H), 1.30–1.34 (t, J = 7.0 Hz, 3H, CH₂CH₃) .

-

IR (KBr): 3084 cm⁻¹ (C-H aromatic), 1706 cm⁻¹ (C=O ester), 1593 cm⁻¹ (C=C aromatic) .

-

Mass Spectrometry: m/z 371.1 [M]⁺, 373.1 [M+2]⁺ (1:1 ratio due to bromine isotopes).

Future Directions and Challenges

Structural Modifications

-

Electron-Withdrawing Groups: Introducing nitro or trifluoromethyl groups at the benzoate’s para position could enhance target affinity.

-

Prodrug Strategies: Replacing the ethyl ester with a PEGylated moiety may improve aqueous solubility for intravenous delivery.

Target Identification

Proteomic studies and molecular docking against kinases (e.g., EGFR, VEGFR) are needed to elucidate mechanisms. Preliminary docking of analogs shows binding energies of −9.2 kcal/mol to EGFR’s ATP pocket .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume